3-{5-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid
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Overview
Description
3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a triazino-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID involves multiple steps, starting with the preparation of key intermediates such as 3,5-di-tert-butyl-4-hydroxybenzoic acid. This intermediate can be synthesized under mild conditions using bismuth-based C–H bond activation and CO2 insertion chemistry . The final compound is obtained through a series of reactions involving the triazino-benzimidazole core and the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Shares the tert-butyl and hydroxyl groups but lacks the triazino-benzimidazole core.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a hydroxyl group but differs in the aldehyde functionality.
3,5-Di-tert-butylbenzyl bromide: Similar in having tert-butyl groups but differs in the presence of a bromomethyl group.
Uniqueness
The uniqueness of 3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID lies in its complex structure, which combines the properties of tert-butyl groups, a hydroxyl group, and a triazino-benzimidazole core. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H32N4O5 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-[5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid |
InChI |
InChI=1S/C28H32N4O5/c1-27(2,3)17-13-16(14-18(24(17)36)28(4,5)6)22(33)15-31-20-9-7-8-10-21(20)32-26(31)29-25(37)19(30-32)11-12-23(34)35/h7-10,13-14,36H,11-12,15H2,1-6H3,(H,34,35) |
InChI Key |
QACIGUVLKDETSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)CCC(=O)O |
Origin of Product |
United States |
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